N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[(1-phenylcyclopentyl)methyl]ethanediamide
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Overview
Description
“N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-[(1-phenylcyclopentyl)methyl]ethanediamide” is a synthetic organic compound It features a benzodioxin ring, a phenylcyclopentyl group, and an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-[(1-phenylcyclopentyl)methyl]ethanediamide” typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenylcyclopentyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Formation of the Ethanediamide Linkage: This can be done through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring.
Reduction: Reduction reactions could target the amide groups or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biochemical Studies: Could be used to study enzyme interactions or receptor binding.
Medicine
Therapeutic Agents: Possible use as a therapeutic agent for various diseases.
Diagnostic Tools: May be used in diagnostic assays or imaging.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used as a precursor or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. In a catalytic context, it could act as a ligand, altering the reactivity of a metal center.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-[(1-phenylcyclohexyl)methyl]ethanediamide
- N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-[(1-phenylcyclopropyl)methyl]ethanediamide
Uniqueness
The uniqueness of “N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-[(1-phenylcyclopentyl)methyl]ethanediamide” lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H26N2O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N'-[(1-phenylcyclopentyl)methyl]oxamide |
InChI |
InChI=1S/C23H26N2O4/c26-21(24-14-18-15-28-19-10-4-5-11-20(19)29-18)22(27)25-16-23(12-6-7-13-23)17-8-2-1-3-9-17/h1-5,8-11,18H,6-7,12-16H2,(H,24,26)(H,25,27) |
InChI Key |
UYEJDQGUXXMHPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NCC2COC3=CC=CC=C3O2)C4=CC=CC=C4 |
Origin of Product |
United States |
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